(S)-N-(1-Hydroxypropan-2-yl)oleamide
Overview
Description
(S)-N-(1-Hydroxypropan-2-yl)oleamide is a useful research compound. Its molecular formula is C21H41NO2 and its molecular weight is 339.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Effects
- Sleep-Inducing Properties : Oleamide has been identified as an endogenous sleep-inducing lipid. Studies have shown that it accumulates under conditions of sleep deprivation and induces sleep in experimental animals (Boger, Cravatt & Henriksen, 1998).
- Interaction with Serotonin Receptors : Research has revealed that oleamide can modulate serotonin receptor-mediated responses, suggesting a role in neurotransmission (Thomas, Carson, Neal & Sutcliffe, 1997).
Biochemical Role
- Gap Junction Communication : Oleamide has been found to inactivate gap junction–mediated communication between rat glial cells, which could influence higher order neuronal events like sleep induction (Guan, Cravatt, Ehring, Hall, Boger, Lerner & Gilula, 1997).
- Enzymatic Regulation and Metabolism : The enzymatic regulation of oleamide's endogenous concentrations has been characterized. Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of oleamide (Farrell & Merkler, 2008).
Pharmacological Applications
- Anti-inflammatory Properties : Oleamide has been studied for its potential anti-inflammatory effects, as observed in LPS-induced RAW264.7 murine macrophages and in a carrageenan-induced inflammatory rat model (Moon, Lee, Hong, Kim, Kim & Kim, 2018).
- Potential in Hypertension : Studies indicate that the cardiovascular effects of oleamide are enhanced in hypertension, suggesting a role in cardiovascular health (Hopps, Dunn & Randall, 2012).
Other Applications
- Synthesis and Chemical Analysis : Oleamide has been synthesized and analyzed for its chemical properties, indicating its potential in various industrial and medical applications (Edrissi, Falamaki & Moradi, 2009).
- Usage in Medical Devices : It's also used as a lubricant in manufacturing polypropylene medical devices, with its distribution affected by sterilization methods (Berghaus, Ruppel, Martin & Petersen, 2022).
Properties
IUPAC Name |
(Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYNYWIRWMRHH-PISNEZEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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